Pyridoxal 5'-phosphate(2-)

Description

Structure

3D Structure

Properties

IUPAC Name |

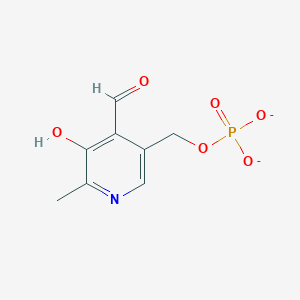

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVDGCNFYWLIFO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NO6P-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Milestones in Pyridoxal 5 Phosphate 2 Research

The journey to understanding Pyridoxal (B1214274) 5'-phosphate(2-) began with the discovery of vitamin B6. In 1934, Hungarian physician Paul György identified a substance capable of curing a skin disease in rats, which he named vitamin B6. libretexts.org This was followed by the isolation of vitamin B6 from rice bran by Samuel Lepkovsky in 1938. libretexts.org The subsequent year, the structure of pyridoxine (B80251) was determined. libretexts.org A significant leap forward came in 1945 when Esmond Snell demonstrated the existence of two other forms of vitamin B6: pyridoxal and pyridoxamine (B1203002). libretexts.orgnih.gov Further research established that the vitamin's activity stemmed from the body's ability to convert these forms into the enzymatically active coenzyme, Pyridoxal 5'-phosphate. nih.gov

Table 1: Key Historical Discoveries in PLP Research

| Year | Discovery | Researcher(s) | Significance |

| 1934 | Discovery of a substance that cured dermatitis in rats, named vitamin B6. libretexts.org | Paul György | Laid the foundation for vitamin B6 research. libretexts.org |

| 1938 | Isolation of vitamin B6 from rice bran. libretexts.org | Samuel Lepkovsky | Enabled the chemical characterization of the vitamin. libretexts.org |

| 1939 | Determination of the structure of pyridoxine. libretexts.org | Harris and Folkers | Provided the chemical blueprint of a key vitamin B6 form. libretexts.org |

| 1945 | Identification of pyridoxal and pyridoxamine as other forms of vitamin B6. libretexts.org | Esmond Snell | Expanded the understanding of the different vitamers of B6. libretexts.org |

Ubiquity and Broad Spectrum of Pyridoxal 5 Phosphate 2 Dependent Enzymes in Biological Systems

PLP-dependent enzymes are ubiquitous in nature, found in all living organisms from bacteria to humans, highlighting their fundamental role in cellular processes. embopress.orgfrontiersin.org It is estimated that they catalyze approximately 4% of all classified enzymatic activities, with over 140 distinct activities cataloged by the Enzyme Commission. newworldencyclopedia.orgmdpi.com In many prokaryotes, nearly 1.5% of all genes encode for these enzymes. embopress.org

The versatility of PLP allows it to participate in a wide range of metabolic pathways. nih.gov These enzymes are crucial for:

Amino Acid Metabolism: This is the most prominent role of PLP, encompassing transamination, decarboxylation, racemization, and various elimination and replacement reactions involving amino acids. wikipedia.orgembopress.org

Neurotransmitter Synthesis: PLP is a necessary cofactor for the synthesis of key neurotransmitters such as serotonin, dopamine (B1211576), epinephrine (B1671497), norepinephrine (B1679862), and gamma-aminobutyric acid (GABA). libretexts.org

Heme Synthesis: The first and rate-limiting step in heme biosynthesis is catalyzed by the PLP-dependent enzyme 5-aminolevulinic acid synthase (ALAS). frontiersin.org

Gluconeogenesis: PLP is involved in transamination reactions that provide amino acid substrates for glucose production and is a required coenzyme for glycogen (B147801) phosphorylase, which breaks down glycogen. newworldencyclopedia.org

Lipid Metabolism: The biosynthesis of sphingolipids, essential components of cell membranes, relies on PLP-dependent enzymes. libretexts.orgnewworldencyclopedia.org

Structural Biology of Pyridoxal 5 Phosphate 2 Enzyme Complexes

Pyridoxal (B1214274) 5'-phosphate(2-) Binding Sites and Cofactor-Protein Interactions

The retention of PLP within the active site of its dependent enzymes is a highly specific process, orchestrated by a combination of covalent and non-covalent interactions. These interactions not only secure the cofactor but also modulate its reactivity to facilitate a wide range of biochemical transformations.

Covalent Linkages: Internal Aldimine Formation with Lysine (B10760008) Residues

The hallmark of most PLP-dependent enzymes is the covalent attachment of the cofactor to a conserved lysine residue within the active site. frontiersin.orgebi.ac.uk The aldehyde group of PLP reacts with the ε-amino group of this lysine to form a Schiff base, also known as an internal aldimine. libretexts.orgplos.org This linkage is crucial for the catalytic cycle, as it holds the cofactor in a reactive conformation and provides a starting point for the subsequent transaldimination reaction with the amino acid substrate. libretexts.orgwikipedia.org

The formation of the internal aldimine is a three-step process:

Nucleophilic attack: The lysine's ε-amino group attacks the aldehyde carbon of PLP. acs.org

Carbinolamine formation: A tetrahedral intermediate, a carbinolamine, is formed. plos.orgacs.org

Dehydration: A water molecule is eliminated to form the stable internal aldimine. acs.org

This covalent bond is not permanent; it is readily reversible, allowing the incoming substrate to displace the lysine and form a new Schiff base, termed the external aldimine, which is central to all PLP-catalyzed reactions. frontiersin.orglibretexts.org While the vast majority of PLP-dependent enzymes utilize a lysine for this covalent linkage, some exceptions exist where a histidine residue is found in the active site, but it cannot form an internal aldimine. wikipedia.org

| Enzyme | Organism | PDB ID | Lysine Residue | Significance of Internal Aldimine |

| Aspartate Aminotransferase | Escherichia coli | 8AAT | Lys258 | Essential for transamination reactions. osti.gov |

| Alanine (B10760859) Racemase | Geobacillus stearothermophilus | 1SFT | Lys39 | Key to the racemization of alanine. nih.gov |

| Ornithine Decarboxylase | Homo sapiens | - | Lys69 | Crucial for the decarboxylation of ornithine. acs.org |

| Tryptophan Synthase (β-subunit) | Salmonella typhimurium | 1BKS | Lys87 | Involved in the final step of tryptophan biosynthesis. nih.gov |

| Human Serum Albumin | Homo sapiens | - | Lys190 | Primary binding site for PLP in plasma. nih.gov |

Non-Covalent Interactions: Hydrogen Bonding and Electrostatic Networks

In addition to the covalent linkage, a network of non-covalent interactions precisely orients PLP within the active site, contributing to its stability and catalytic efficiency. These interactions involve hydrogen bonds and electrostatic forces between the cofactor and surrounding amino acid residues.

The pyridine (B92270) ring of PLP is often stabilized by base stacking with an aromatic residue, typically tyrosine, which can also participate in acid-base catalysis. wikipedia.org The hydroxyl group on the pyridine ring and the phosphate (B84403) group are also key sites for hydrogen bonding with the protein backbone and side chains. biorxiv.org For instance, in Haliscomenobacter hydrossis non-canonical D-amino acid transaminase, arginine residues R28* and R90 form a network of non-covalent interactions that strengthen the hydrogen bond between a tyrosine residue (Y147) and PLP, thereby maintaining the cofactor's reactivity. nih.gov

The Role of the Phosphate Group in Pyridoxal 5'-phosphate(2-) Binding and Catalysis

The phosphate group of PLP serves a dual purpose: it acts as a critical anchor for binding and also participates directly in catalysis. libretexts.orgwikipedia.org This phosphate moiety is typically nestled in a dedicated phosphate-binding pocket within the active site, forming strong electrostatic interactions and hydrogen bonds with surrounding residues. wikipedia.org

In most PLP-dependent enzymes, the phosphate group's primary role is to firmly bind the cofactor. However, in the glycogen (B147801) phosphorylase family (Fold Type V), the phosphate group takes on a more direct catalytic role, participating in proton transfer during the reaction. frontiersin.orgnih.govnih.gov In some enzymes, like kynureninase, the phosphate group has been suggested to function as an acid/base catalyst, aiding in the formation of the external aldimine and accelerating intermediate steps. nih.gov Furthermore, quantum mechanical/molecular mechanical (QM/MM) calculations on methionine-γ-lyase have revealed that the phosphate group can assist in proton transfer and temporarily store excess protons generated during the catalytic cycle. nih.govacs.org Studies comparing the activity of enzymes with PLP and pyridoxal (which lacks the phosphate group) have demonstrated a significant drop in enzyme activity without the phosphate group, highlighting its importance. frontiersin.orgnih.gov

Conformational Dynamics and Allosteric Regulation in Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

The catalytic prowess of PLP-dependent enzymes is not solely dependent on a static active site structure. Instead, these enzymes are dynamic entities that undergo significant conformational changes throughout the catalytic cycle, often regulated by allosteric effectors.

Induced Fit Mechanisms and Substrate Binding

Many PLP-dependent enzymes exhibit an "induced fit" mechanism upon substrate binding. nih.govnih.gov In the absence of a substrate, the active site may be in an "open" conformation. osti.gov The binding of the substrate triggers a conformational change, often involving the movement of a domain to cover the active site, creating a "closed" conformation. osti.govnih.gov This sequestration of the active site from the solvent is crucial for preventing unwanted side reactions and for properly orienting the substrate for catalysis.

For example, in aspartate aminotransferases, the binding of the substrate induces a domain movement that closes the active site. nih.gov Similarly, in 5-aminolevulinate synthase, an induced fit mechanism is enhanced by specific residues like Serine 254.

| Enzyme Family | Example Enzyme | Allosteric Effector(s) | Regulatory Outcome |

| Fold Type II | Threonine Deaminase | Isoleucine, Valine | Inhibition by isoleucine, activation by valine. nih.gov |

| Fold Type II | Cystathionine (B15957) β-synthase | S-adenosyl-L-methionine (AdoMet) | Activation. nih.gov |

| Fold Type II | Tryptophan Synthase | Indole-propionic acid | Feedback inhibition. mdpi.com |

Structural Changes During the Catalytic Cycle

The catalytic cycle of a PLP-dependent enzyme is a dynamic process involving a series of structural transformations of both the enzyme and the cofactor-substrate complex. bmbreports.orgnih.gov The initial transaldimination step, where the substrate displaces the active site lysine to form the external aldimine, initiates these changes. bmbreports.org

Following the formation of the external aldimine, the reaction proceeds through a quinonoid intermediate, which is stabilized by the electron-sink capacity of the PLP's pyridine ring. frontiersin.orgnih.gov This intermediate is a pivotal point from which various reaction pathways, such as transamination, decarboxylation, and racemization, can diverge. wikipedia.orgnih.gov Throughout these steps, the PLP cofactor itself can undergo conformational changes. For instance, in L-serine dehydratase, the dihedral angle between the pyridine ring and the Schiff-base linkage of PLP has been observed to vary significantly during the catalytic reaction. nih.gov These movements are essential for processes like the nucleophilic attack of the substrate on PLP and directing the formation of the carbanion intermediate. nih.gov The catalytic cycle concludes with the release of the product and the reformation of the internal aldimine with the active site lysine, returning the enzyme to its resting state. bmbreports.org

Allosteric Sites and Their Influence on Pyridoxal 5'-phosphate(2-) Enzyme Activity

Allosteric regulation is a critical mechanism for controlling the catalytic output of Pyridoxal 5'-phosphate (PLP)-dependent enzymes in response to cellular needs. This regulation occurs at sites distinct from the active site, known as allosteric sites. The binding of effector molecules to these sites induces conformational changes that modulate the enzyme's activity.

A notable example of allosteric regulation is observed in Escherichia coli pyridoxine (B80251) 5'-phosphate oxidase (PNPOx), an enzyme responsible for the final step in the de novo biosynthesis of PLP. nih.govnih.gov In E. coli PNPOx, the product PLP itself acts as an allosteric inhibitor, creating a feedback inhibition loop. nih.govnih.gov This allosteric PLP-binding site is located at the interface between the enzyme's subunits and is characterized by a cluster of arginine residues (Arg23, Arg24, and Arg215) that form an "arginine cage" to effectively bind the PLP molecule. nih.gov Binding of PLP to this site induces a structural asymmetry in the enzyme, leading to an inhibition mechanism where the enzyme-substrate-PLP ternary complex becomes catalytically inactive. nih.govresearchgate.net This regulation is crucial for maintaining PLP homeostasis, as high concentrations of free PLP can be toxic. nih.gov

Another well-studied example is tryptophan synthase (TS), a bienzyme complex that catalyzes the final two steps in L-tryptophan biosynthesis. frontiersin.orgnih.gov The allosteric regulation of TS is intricate, involving communication between its α and β subunits. frontiersin.org The binding of ligands to the α-subunit active site triggers conformational changes that are transmitted to the β-subunit, which contains the PLP cofactor. nih.govacs.org These allosteric signals switch the enzyme between open (low activity) and closed (high activity) states, synchronizing the catalytic activities of the two subunits and preventing the escape of the intermediate, indole (B1671886). frontiersin.orgnih.gov The different covalent intermediates formed during the reaction at the β-site also act as allosteric triggers. frontiersin.org Monovalent cations can also function as allosteric activators of the TS β subunit, enhancing its catalytic efficiency. mdpi.com

Glutamate (B1630785) decarboxylase (GadB), an enzyme crucial for acid resistance in bacteria like E. coli, also exhibits allosteric regulation. embopress.org Chloride ions, which are abundant in the gastric environment, act as allosteric activators, significantly increasing the enzyme's activity at acidic pH. embopress.org The N-terminal region of the enzyme is critical for this chloride-dependent activation. embopress.org

Table 1: Examples of Allosteric Regulation in Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

| Enzyme | Organism | Allosteric Effector(s) | Location of Allosteric Site | Effect on Activity | Reference |

|---|---|---|---|---|---|

| Pyridoxine 5'-phosphate Oxidase (PNPOx) | Escherichia coli | Pyridoxal 5'-phosphate (PLP) | Subunit interface, within an "arginine cage" (Arg23, Arg24, Arg215) | Inhibition (feedback) | nih.gov |

| Tryptophan Synthase (TS) | Salmonella typhimurium | α-site ligands (e.g., indole 3-propanol phosphate), β-site reaction intermediates, monovalent cations | α-subunit active site, β-subunit | Activation and synchronization of α and β subunit activities | frontiersin.orgnih.govacs.orgmdpi.com |

| Glutamate Decarboxylase (GadB) | Escherichia coli | Chloride ions | Involving the N-terminal 14 residues | Activation at acidic pH | embopress.org |

Rational Design and Engineering of Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

The extensive mechanistic and structural knowledge of PLP-dependent enzymes has paved the way for their rational design and engineering. nih.gov Techniques such as directed evolution and site-directed mutagenesis are powerful tools for modifying these enzymes to create novel catalysts with altered specificity and enhanced efficiency for various biotechnological applications. nih.govrsc.org

Directed Evolution for Altered Specificity and Efficiency

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This typically involves iterative rounds of gene mutagenesis, expression, and high-throughput screening or selection for variants with improved function. rsc.org

This approach has been successfully applied to alter the substrate specificity of PLP-dependent enzymes. For instance, directed evolution was used to modify the substrate specificity of dialkylglycine decarboxylase (DGD) from favoring 2-aminoisobutyrate to acting on 1-aminocyclohexane-1-carboxylate. nih.gov After several rounds of evolution, the best mutant enzymes exhibited a roughly five-fold increase in catalytic efficiency (kcat/KM) for the new substrate. nih.gov Interestingly, many of the beneficial mutations were located on the enzyme's surface, distant from the active site, suggesting they influence the enzyme's conformational dynamics to better accommodate the larger substrate. nih.gov

In another study, the substrate specificity of E. coli aspartate aminotransferase was dramatically altered through directed evolution. pnas.org After five rounds of DNA shuffling and selection, a mutant with 13 amino acid substitutions showed a 100,000-fold increase in catalytic efficiency for β-branched amino and 2-oxo acids, while its activity towards the native substrates decreased. pnas.org This demonstrates the power of directed evolution to navigate complex fitness landscapes and achieve significant changes in enzyme function.

More recently, directed evolution has been employed to engineer stereochemically complementary PLP radical enzymes for the synthesis of both L- and D-amino acids with high enantiocontrol. acs.org Through high-throughput photobiocatalysis, enzyme variants were developed that showed enhanced stereocontrol and activity across a broad pH range. acs.org

Table 2: Examples of Directed Evolution of Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

| Enzyme | Original Substrate | New/Target Substrate | Key Outcome(s) | Number of Mutations in Best Variant | Reference |

|---|---|---|---|---|---|

| Dialkylglycine Decarboxylase (DGD) | 2-aminoisobutyrate | 1-aminocyclohexane-1-carboxylate | ~5-fold increase in catalytic efficiency (kcat/KM) for the new substrate. | 5 | nih.gov |

| Aspartate Aminotransferase | Aspartate, 2-oxoglutarate | β-branched amino and 2-oxo acids (e.g., 2-oxovaline) | 105-fold increase in catalytic efficiency for the new substrate. | 13 | pnas.org |

| PLP Radical Enzyme (engineered Tryptophan Synthase) | N/A (dehydroxylative C-C coupling) | Various organoboron substrates | Enhanced enantiocontrol (e.g., from 93:7 e.r. to improved ratios) and activity for synthesis of L- and D-amino acids. | Multiple variants generated | acs.org |

Site-Directed Mutagenesis to Elucidate Structure-Function Relationships

In rat aromatic L-amino acid decarboxylase, mutagenesis of conserved residues highlighted their functional importance. nih.gov For example, mutating Asp271 to either alanine or asparagine resulted in a complete loss of enzyme activity, while an aspartate-to-glutamate substitution retained only 2% of the wild-type activity, demonstrating the critical role of this residue's specific chemical properties. nih.gov Similarly, substituting Thr246 with alanine reduced activity to 5%, indicating its importance in the catalytic mechanism. nih.gov

Studies on aspartate aminotransferase (AspAT) from Corynebacterium glutamicum used site-directed mutagenesis to confirm the roles of residues involved in binding the PLP cofactor and the substrate. plos.orgnih.gov The results helped to establish that this particular AspAT has unique binding sites compared to other AspATs, leading to its classification into a new subgroup. plos.orgnih.gov

In the study of D-Serine deaminase from Salmonella typhimurium, site-directed mutagenesis of Thr166 and Asp236 led to a loss of enzyme activity. nih.gov The crystal structure of a mutant in complex with PLP, combined with the mutagenesis data, suggested that Thr166 likely acts as the catalytic base, while Asp236 is crucial for cofactor binding. nih.gov

Site-directed mutagenesis has also been used to enhance the properties of transaminases for industrial applications. In one study, a single amino acid substitution (V124N) in a transaminase from Chromobacterium violaceum resulted in a nearly 3-fold increase in its affinity for PLP, which is related to improved performance and stability. frontiersin.org

Table 3: Examples of Site-Directed Mutagenesis Studies on Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

| Enzyme | Organism | Mutation(s) | Observed Effect | Inferred Role of Residue | Reference |

|---|---|---|---|---|---|

| Aromatic L-amino acid Decarboxylase | Rat | D271A/N/E | Complete loss of activity (A/N), 2% activity (E). | Essential for catalysis. | nih.gov |

| D-Serine Deaminase | Salmonella typhimurium | T166A, D236L | Loss of enzyme activity. | T166: catalytic base; D236: crucial for cofactor binding. | nih.gov |

| Aspartate Aminotransferase (CgAspAT) | Corynebacterium glutamicum | Mutations in S103, S104, S256, S258, K259 | Confirmed their involvement in cofactor and substrate binding. | Stabilization of PLP cofactor and substrate interaction. | plos.orgnih.gov |

| ω-Transaminase (CvTA) | Chromobacterium violaceum | V124N | ~3-fold lower Kd (higher affinity) for PLP. | Reinforces the interaction network that anchors PLP. | frontiersin.org |

Advanced Research Methodologies for Pyridoxal 5 Phosphate 2 Studies

Spectroscopic Techniques for Investigating Pyridoxal (B1214274) 5'-phosphate(2-) and Its Complexes

Spectroscopic methods are invaluable for studying the transient and stable species formed during PLP-dependent catalysis. Each technique offers a unique window into different aspects of the cofactor's function.

UV-Visible spectroscopy is a fundamental tool for monitoring the formation of the aldimine linkage between PLP and an amino acid substrate, as well as tracking the appearance and disappearance of catalytic intermediates. The characteristic absorption bands of different PLP species allow for real-time observation of the reaction progress.

The formation of the internal aldimine, where PLP is covalently bound to a lysine (B10760008) residue in the enzyme's active site, typically exhibits an absorption maximum around 430 nm, which is attributed to the protonated Schiff base complex. researchgate.net A smaller band near 340 nm may represent an unsubstituted aldimine. researchgate.net Upon addition of a substrate, the internal aldimine is converted to an external aldimine, leading to changes in the absorption spectrum. For instance, the formation of the aspartate external aldimine in aspartate aminotransferase results in a strong absorbance between 410 nm and 430 nm. nih.gov

Furthermore, distinct intermediates in the catalytic cycle, such as the quinonoid intermediate, have their own unique spectral signatures. nih.govfrontiersin.org The quinonoid intermediate, a stabilized carbanion, is a key species in many PLP-dependent reactions. frontiersin.orgkobv.de Time-resolved UV-Vis spectroscopy can monitor the kinetics of the formation and decay of these intermediates, providing insights into the reaction mechanism. nih.gov For example, under irradiation, free PLP in solution shows a decrease in its 388 nm band with a concurrent increase at 320 nm, indicating its conversion to pyridoxic acid. nih.gov

Table 1: Characteristic UV-Visible Absorption Maxima of PLP Species

| PLP Species | Typical Absorption Maximum (nm) |

| Protonated Internal Aldimine | ~430 |

| Unsubstituted Aldimine | ~340 |

| External Aldimine (e.g., with Aspartate) | 410-430 |

| Free PLP (in solution) | ~388 |

| Pyridoxic acid (photoproduct) | ~320 |

Fluorescence spectroscopy is a sensitive technique used to investigate conformational changes in PLP-dependent enzymes upon substrate or inhibitor binding. The intrinsic fluorescence of PLP and tryptophan residues within the protein can be monitored to report on changes in the local environment.

The binding of ligands to the enzyme can induce conformational changes that alter the fluorescence properties of the PLP cofactor. For example, in O-acetylserine sulfhydrylase-A, the binding of products like acetate (B1210297) or cysteine leads to an enhancement of PLP fluorescence at 498 nm. nih.gov This change can be attributed to a conformational shift that alters the environment of the PLP Schiff base, potentially increasing the lifetime of its excited state. nih.gov

Fluorescence can also be used to study the binding affinity of PLP and its analogs to apoenzymes. The association of 4-pyridoxic acid 5'-phosphate, a fluorescent analog, with proteins can be monitored by changes in its fluorescence emission. nih.gov Furthermore, fluorescence polarization measurements can be employed to study the formation of complexes between PLP-dependent enzymes. For instance, the binding of aspartate aminotransferase to cystathionase results in an increase in fluorescence polarization, indicating the formation of a larger molecular complex. researchgate.net

Table 2: Examples of Fluorescence Spectroscopy in PLP Enzyme Studies

| Enzyme | Observation | Interpretation |

| O-acetylserine sulfhydrylase-A | Enhancement of PLP fluorescence at 498 nm upon product binding. nih.gov | Conformational change in the active site affecting the PLP environment. nih.gov |

| Aspartate aminotransferase | Increase in fluorescence polarization upon binding to cystathionase. researchgate.net | Formation of an enzyme-enzyme complex. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the structure, dynamics, and chemical environment of PLP within the enzyme active site. By using isotopically labeled PLP (e.g., with ¹³C and ¹⁵N), specific atoms in the cofactor can be observed.

³¹P NMR is particularly useful for probing the microenvironment of the phosphate (B84403) group of enzyme-bound PLP. nih.gov The chemical shift of the ³¹P signal can provide information on the protonation state of the phosphate group, its exposure to solvent, and the tightness of its binding within the active site. nih.gov Changes in the ³¹P chemical shift during the reaction can reveal dynamic changes in the enzyme as it proceeds through its catalytic cycle. nih.gov

¹³C and ¹⁵N NMR studies on PLP and its aldimine forms in solution have helped to characterize their different protonation and tautomeric states as a function of pH. acs.org These studies provide a basis for understanding the behavior of PLP in the more complex environment of an enzyme active site. In the context of an enzyme, solid-state NMR, in combination with X-ray crystallography, can provide a detailed, three-dimensional picture of the active site, including the protonation states of key residues and the cofactor. nih.govresearchgate.net NMR can also be used to study the dynamics of the enzyme, revealing how conformational changes are linked to catalytic activity. nih.gov

Table 3: NMR Nuclei Used to Probe PLP and Its Environment

| Nucleus | Information Gained |

| ³¹P | Protonation state, solvent exposure, and binding tightness of the phosphate group. nih.gov |

| ¹³C | Structure and protonation states of the PLP carbon skeleton. acs.orgresearchgate.net |

| ¹⁵N | Protonation state of the pyridine (B92270) nitrogen and Schiff base nitrogen. acs.org |

| ¹H | Exchangeable protons in the active site, including those on the coenzyme. nih.gov |

Raman spectroscopy is a powerful technique for obtaining a "vibrational fingerprint" of PLP within the enzyme's active site. This method provides information about the bonding and structure of the cofactor and how it changes during catalysis. By analyzing the vibrational modes of the PLP molecule, researchers can deduce details about its conformation and interactions with the surrounding protein environment.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radical intermediates. biointerfaceresearch.com In some PLP-dependent enzyme mechanisms, radical intermediates are formed. nih.gov EPR spectroscopy is essential for studying these transient species, providing information about their electronic structure and their proximity to other atoms.

Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy, can be used to measure distances between the unpaired electron of a radical intermediate and nearby magnetic nuclei. nih.gov For instance, in the reaction catalyzed by lysine 2,3-aminomutase, ESEEM was used to determine the distance between a substrate radical intermediate and a deuterium (B1214612) label on the PLP cofactor, providing evidence for the direct involvement of PLP in the radical rearrangement reaction. nih.gov The analysis indicated a distance of less than 3.5 Å between the deuterium at the C4' position of PLP and the radical center on the substrate. nih.gov

Table 4: Application of EPR in a PLP-Dependent Enzyme

| Enzyme | Technique | Finding | Significance |

| Lysine 2,3-aminomutase | ESEEM Spectroscopy | Distance of < 3.5 Å between the substrate radical and the C4' of PLP. nih.gov | Provided evidence for the participation of PLP in a radical rearrangement reaction. nih.gov |

Structural Determination Methods for Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

Determining the three-dimensional structure of PLP-dependent enzymes is fundamental to understanding their catalytic mechanisms. X-ray crystallography and cryo-electron microscopy are the primary methods used for this purpose.

X-ray crystallography has been instrumental in revealing the atomic details of PLP-dependent enzymes and their active sites. nih.gov This technique has provided a vast number of high-resolution structures of these enzymes in various states, including the apo-form (without the cofactor), the holo-form (with the cofactor bound), and in complex with substrates, inhibitors, or intermediates. nih.gov These structures have been crucial for understanding how the protein environment orients the PLP cofactor and the substrate to achieve reaction specificity. frontiersin.org The first structure of a PLP-dependent enzyme, glycogen (B147801) phosphorylase, was determined using X-ray crystallography. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins, including some that are challenging to crystallize. purdue.edu For PLP-dependent enzymes, cryo-EM can provide structural information for large, multi-subunit assemblies. For example, cryo-EM has been used to determine the structures of P2X receptors in complex with PLP derivatives, revealing their binding sites. researchgate.net

These structural methods, often used in conjunction with the spectroscopic techniques described above, provide a comprehensive picture of how PLP-dependent enzymes function at a molecular level.

Mass Spectrometry-Based Approaches for Pyridoxal 5'-phosphate(2-) Research

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for identifying proteins and characterizing their post-translational modifications, including the covalent attachment of PLP. ucsf.eduresearchgate.net

Identifying the specific lysine residue to which PLP is attached is crucial for understanding enzyme function. Mass spectrometry-based methods have been developed to pinpoint these modification sites with high accuracy. One strategy involves using multistage activation (MSA)-assisted collision-induced dissociation (CID) to generate more site-determining information from PLP-modified peptides. nih.gov To enhance the detection of these modified peptides, techniques like immobilized metal ion affinity chromatography (IMAC) with Ti⁴⁺ can be used for enrichment. nih.gov

Furthermore, treatment with alkaline phosphatase can remove the phosphoryl group, which helps to confirm the PLP modification site. nih.gov Using this approach, the PLP modification at lysine 270 in E. coli tryptophanase has been successfully identified. nih.gov

Table 2: Mass Spectrometry Techniques for PLP Modification Analysis

| Technique | Purpose | Example Application |

|---|---|---|

| Multistage Activation (MSA)-assisted Collision-Induced Dissociation (CID) | Enhanced identification and localization of PLP modifications. nih.gov | Analysis of PLP-modified proteins in Escherichia coli. nih.gov |

| Immobilized Metal Ion Affinity Chromatography (IMAC) with Ti⁴⁺ | Enrichment of PLP-modified peptides. nih.gov | Tryptophanase analysis in E. coli. nih.gov |

| Alkaline Phosphatase (ALP) Treatment | Confirmation of phosphorylation by removing the phosphoryl group. nih.gov | Confirmation of the PLP modification site in tryptophanase. nih.gov |

This table is interactive and provides a summary of techniques used in mass spectrometry for PLP research.

Quantitative proteomics allows for the large-scale measurement of protein abundance and has become a powerful tool for studying the "PLP-ome" – the complete set of PLP-dependent enzymes in an organism. A chemical proteomic strategy has been developed using functionalized cofactor mimics. nih.govtum.de In this approach, pyridoxal analogues are synthesized that can be taken up by cells and phosphorylated by pyridoxal kinase to become functional cofactor surrogates. nih.govtum.de

These probes form a covalent bond with PLP-dependent enzymes, which can be made irreversible. nih.gov By attaching a reporter tag, these enzymes can be enriched and identified using quantitative, label-free mass spectrometry. nih.gov This method has been used to identify a significant portion of the PLP-dependent enzyme proteome in Staphylococcus aureus (73%) and to annotate previously uncharacterized proteins as new PLP-dependent enzymes. nih.govspringernature.com

Isotope Labeling and Kinetic Isotope Effect (KIE) Studies in Pyridoxal 5'-phosphate(2-) Catalysis

Isotope labeling studies are used to trace the path of atoms through a biochemical reaction. The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. KIEs are a powerful tool for elucidating enzymatic reaction mechanisms and transition state structures. nih.govyoutube.com

In the context of PLP catalysis, KIEs have been used to investigate the decarboxylation of L-dopa catalyzed by L-dopa decarboxylase. nih.gov Theoretical studies have computed the primary ¹³C and secondary ²H KIEs for this reaction. nih.gov The computed KIEs on the carboxylate carbon are consistent with those observed in other PLP-dependent decarboxylation reactions, which are typically in the range of 1.01 to 1.06. nih.gov

Similarly, KIE studies on histidine decarboxylase from Morganella morganii have shown a ¹³C isotope effect of 1.0308. nih.gov The comparison of carbon isotope effects for deuterated and undeuterated substrates revealed a deuterium isotope effect of about 1.20 on the decarboxylation step. nih.gov This suggests that in the transition state, the carbon-carbon bond being broken is about two-thirds broken. nih.gov These studies provide detailed mechanistic insights that are not readily obtainable through other methods. nih.govnih.gov Isotope labeling experiments have also been crucial in confirming the biosynthetic origins of substrates in PLP-dependent reactions, such as the source of the propylamine (B44156) linker in natural product biosynthesis. acs.org

Table 3: Kinetic Isotope Effects in PLP-Dependent Decarboxylases

| Enzyme | Substrate | Isotope Effect | Value | Mechanistic Implication |

|---|---|---|---|---|

| L-Dopa Decarboxylase | L-Dopa | ¹³C KIE (carboxylate) | ~1.03 - 1.05 (computed) | Consistent with other PLP-dependent decarboxylases. nih.gov |

| Histidine Decarboxylase | L-Histidine | ¹³C KIE | 1.0308 ± 0.0006 | Decarboxylation is partially rate-limiting. nih.gov |

| Histidine Decarboxylase | L-[α-²H]histidine | ¹³C KIE | 1.0333 ± 0.0001 | Provides information on the transition state structure. nih.gov |

| Histidine Decarboxylase | L-Histidine vs L-[α-²H]histidine | ²H KIE (on decarboxylation) | ~1.20 | C-C bond is approximately two-thirds broken in the transition state. nih.gov |

This is an interactive table summarizing key findings from KIE studies on PLP-dependent enzymes.

Computational Chemistry and Molecular Modeling of Pyridoxal 5'-phosphate(2-) Systems

Computational chemistry and molecular modeling have become indispensable tools for investigating the intricate mechanisms and dynamics of Pyridoxal 5'-phosphate (PLP) systems at an atomic level. These methodologies provide insights that are often inaccessible through experimental techniques alone, offering a detailed picture of reaction pathways, conformational changes, and the energetic landscapes of PLP-dependent enzymes. By simulating the behavior of molecules and their interactions, researchers can unravel the fundamental principles governing the diverse catalytic functions of this essential cofactor.

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are crucial for studying processes that involve the breaking and forming of chemical bonds, as they provide a detailed description of the electronic structure of the active site. In the context of PLP-dependent enzymes, QM methods are employed to elucidate complex reaction mechanisms, including transimination, decarboxylation, and transamination.

A key area of investigation is the tautomeric equilibrium of the PLP-substrate Schiff base, which is critical for catalytic activity. researchgate.netnih.gov The cofactor can exist in two main forms: the N-protonated zwitterionic ketoenamine and the O-protonated covalent enolimine. It is widely postulated that the ketoenamine form is the catalytically active species. nih.gov QM studies, often in combination with molecular mechanics (QM/MM), have been used to investigate the factors that control this equilibrium within the enzyme's active site. For instance, calculations on aspartate aminotransferase have shown that the ketoenamine tautomer is energetically more favorable than the enolimine form, both in the gas phase and within the enzyme's active site. nih.gov These studies highlight the role of intermolecular hydrogen bonding between active site residues, such as Tyr225, and the phenolic oxygen of PLP in shifting the equilibrium towards the active ketoenamine form. researchgate.netnih.gov

Table 1: Calculated Free Energy Barriers in PLP-Dependent Enzyme Reactions

| Enzyme | Reaction Step | Method | Calculated Free Energy Barrier (kcal/mol) | Key Residue |

|---|---|---|---|---|

| Aspartate Aminotransferase | Intramolecular Proton Transfer (Tautomerization) | QM/MM Metadynamics | ~7.5 nih.gov | Tyr225 nih.gov |

| Aspartate Aminotransferase | Proton abstraction from α-carbon | QM/MM Metadynamics | 17.85 nih.gov | Lys258 nih.gov |

| Aspartate Aminotransferase | Reprotonation at C4A | QM/MM Metadynamics | 3.57 nih.gov | Lys258 nih.gov |

Molecular Dynamics (MD) Simulations for Protein-Pyridoxal 5'-phosphate(2-) Conformational Dynamics

Molecular dynamics simulations allow researchers to study the dynamic behavior of PLP-dependent enzymes over time, providing insights into protein flexibility, conformational changes, and the role of the protein environment in catalysis. These simulations model the enzyme, the cofactor, the substrate, and surrounding solvent molecules, revealing how these components interact and move.

MD simulations have been used to study the conformational dynamics of enzymes like methionine γ-lyase (MGL) and serine hydroxymethyltransferase (SHMT). nih.govrsu.ac.th In MGL, simulations have been crucial for developing and validating force field parameters for different protonation and tautomeric states of the PLP cofactor. nih.gov By comparing simulation results with crystal structures from the Protein Data Bank (PDB), researchers can determine the most likely state of the cofactor in the active site. For MGL, these studies confirmed that the deprotonated, -2 charge state of the phosphate group is predominant. nih.gov

Simulations also reveal how substrate binding influences the enzyme's structure and dynamics. In MGL, the binding of the substrate methionine organizes the active site for the reaction by reducing fluctuations and shifting the conformational populations of the Schiff base linkage. acs.org Similarly, MD studies on human cytosolic SHMT (hcSHMT) in complex with L-serine have shown that the system reaches equilibrium and remains stable, particularly at the active site. rsu.ac.th These simulations can identify key residues that have the strongest binding affinity with the substrate, such as R402 in hcSHMT, and map out the network of hydrogen bonds that stabilize the substrate in the active pocket. rsu.ac.th Such studies are essential for understanding how the enzyme positions the substrate for catalysis. Furthermore, MD simulations can reveal large-scale conformational changes that are essential for the catalytic cycle, such as the open and closed conformations observed in DOPA decarboxylase upon PLP binding. uniroma1.it

Table 2: Key Residue Interactions with L-Serine in hcSHMT from MD Simulations

| Residue | Interaction Type | Finding |

|---|---|---|

| R402 | Binding Affinity | Strongest binding affinity (-10.09 kcal/mol) rsu.ac.th |

| PLP-lys | Hydrogen Bonding | Strongest percentage of H-bond presence (87%) rsu.ac.th |

| S53 | Hydrogen Bonding | Forms strong H-bond with L-serine rsu.ac.th |

| S203 | Hydrogen Bonding | Forms strong H-bond with L-serine rsu.ac.th |

| K257 | Hydrogen Bonding | Forms strong H-bond with L-serine rsu.ac.th |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Enzyme Reaction Simulation

Hybrid QM/MM methods offer a powerful approach to simulate enzymatic reactions by combining the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein and solvent environment. wordpress.comrsc.org This allows for the study of bond-breaking and bond-forming processes within the full enzymatic context.

QM/MM simulations have been extensively applied to elucidate the catalytic mechanisms of various PLP-dependent enzymes. quantumzyme.com For instance, in the study of aminodeoxychorismate lyase (ADCL), QM/MM calculations revealed a complex catalytic cycle consisting of 11 elementary steps. nih.gov These calculations demonstrated the multifaceted role of the PLP cofactor, which not only forms the Schiff base but also actively participates in intramolecular proton transfers via its hydroxyl and phosphate groups. nih.govconsensus.app

In the case of aspartate aminotransferase, QM/MM simulations have been used to map the free energy landscape of the transamination reaction. quantumzyme.comnih.gov These studies have elucidated a stepwise mechanism involving a carbanionic intermediate. nih.gov The calculations showed that the first step, proton abstraction from the substrate by Lys258, is the rate-limiting step with a free energy barrier of approximately 17.85 kcal/mol. nih.gov The simulations also captured a crucial conformational change in the Lys258 residue after the first step, which repositions it to facilitate the subsequent reprotonation at a different site. nih.gov This highlights the ability of QM/MM methods to link chemical transformation with protein dynamics.

The accuracy of QM/MM methods allows for the detailed characterization of transition states and intermediates, providing a level of detail that is difficult to obtain experimentally. researchgate.net These computational approaches have become a cornerstone of modern enzymology, providing fundamental insights into the catalytic power and specificity of PLP-dependent enzymes. rsc.org

Evolutionary and Phylogenetic Perspectives of Pyridoxal 5 Phosphate 2 Dependent Enzymes

Evolutionary Origins of Pyridoxal (B1214274) 5'-phosphate(2-) as a Cofactor

Pyridoxal 5'-phosphate is considered a primordial cofactor, with its emergence dating back to the early stages of biological evolution. nih.govnih.gov It is hypothesized that before the advent of complex protein enzymes, PLP, possibly in conjunction with metal ions, could have acted as a catalyst in the prebiotic world. nih.gov The chemical reactivity of PLP, particularly its ability to form Schiff bases with amino acids and stabilize various reaction intermediates through its electron-withdrawing pyridine (B92270) ring, makes it an exceptionally versatile catalyst for a wide range of transformations involving amino acids. wikipedia.orgmdpi.com

The functional specialization of most PLP-dependent enzymes is believed to have occurred in the last universal common ancestor (LUCA), before the divergence of the three domains of life: Eukarya, Archaea, and Bacteria, approximately 1.5 billion years ago. nih.gov This early diversification suggests that the fundamental metabolic pathways involving amino acids were established very early in the history of life. The common mechanistic features observed across different families of PLP-dependent enzymes are not merely historical accidents but rather reflect chemical and evolutionary necessities. nih.gov

Phylogenetic Analysis and Classification of Pyridoxal 5'-phosphate(2-)-Dependent Enzyme Families

Despite their vast functional diversity, structurally characterized PLP-dependent enzymes are classified into a small number of distinct structural fold-types, each representing an independent evolutionary lineage. nih.govembopress.org This classification is based on the three-dimensional folding of the protein, which is more conserved throughout evolution than the amino acid sequence. nih.gov The major families of PLP-dependent enzymes acting on amino acid substrates are the Alpha, Beta, D-Alanine Aminotransferase, and Alanine (B10760859) Racemase families. nih.govwikipedia.org

The Alpha family, also known as Fold Type I, is the largest and most functionally diverse group of PLP-dependent enzymes. nih.govnih.govnih.gov These enzymes typically catalyze reactions involving transformations at the α-carbon of an amino acid, such as transamination, decarboxylation, and α,β-elimination. embopress.orgnih.gov The archetypal member of this family is Aspartate Aminotransferase (AAT) . nih.govnih.govnih.gov

Structurally, enzymes of the Alpha family are typically homodimers, with each subunit comprising a large and a small domain. nih.govnih.gov A key characteristic is that the active site is often formed by residues from both subunits of the dimer. nih.gov The PLP cofactor is covalently bound to a conserved lysine (B10760008) residue in the active site, forming an internal aldimine. frontiersin.org

Table 1: Representative Enzymes of the Alpha Family (Fold Type I)

| Enzyme | EC Number | Function | PDB ID Example |

|---|---|---|---|

| Aspartate Aminotransferase | 2.6.1.1 | Reversible transfer of an amino group between aspartate and α-ketoglutarate. nih.gov | 8AAT nih.gov |

| Alanine Aminotransferase | 2.6.1.2 | Catalyzes the reversible transamination between alanine and α-ketoglutarate. | 3D2G |

| Aromatic Amino Acid Aminotransferase | 2.6.1.57 | Involved in the biosynthesis of aromatic amino acids. ebi.ac.uk | 1AY8 |

| 5-Aminolevulinate Synthase | 2.3.1.37 | Catalyzes the first step in porphyrin biosynthesis. nih.gov | 2BWN |

The Beta family, or Fold Type II, is structurally related to the Alpha family but is primarily composed of enzymes that catalyze β-elimination and β-replacement reactions. wikipedia.orgnih.gov The prototype for this family is the beta subunit of Tryptophan Synthase . nih.govnih.gov

A distinguishing feature of the Beta family is that the active site is usually composed of residues from a single protomer. nih.gov These enzymes are often involved in complex catalytic mechanisms and can be subject to allosteric regulation. nih.gov

Table 2: Representative Enzymes of the Beta Family (Fold Type II)

| Enzyme | EC Number | Function | PDB ID Example |

|---|---|---|---|

| Tryptophan Synthase (β-subunit) | 4.2.1.20 | Catalyzes the final step in tryptophan biosynthesis. nih.gov | 1BKS nih.gov |

| Threonine Deaminase | 4.3.1.19 | Catalyzes the deamination of threonine to α-ketobutyrate and ammonia (B1221849). nih.gov | 1TDJ |

| O-Acetylserine Sulfhydrylase | 2.5.1.47 | Involved in cysteine biosynthesis. nih.gov | 1OAS |

The D-Alanine Aminotransferase family, also known as Fold Type IV, is a smaller and more specialized group of PLP-dependent enzymes. nih.govfrontiersin.org As their name suggests, these enzymes are involved in the metabolism of D-amino acids, which are crucial components of the bacterial cell wall. ebi.ac.uk The PLP-binding mode in this family differs from that of the Alpha and Beta families. frontiersin.org

Table 3: Representative Enzymes of the D-Alanine Aminotransferase Family (Fold Type IV)

| Enzyme | EC Number | Function | PDB ID Example |

|---|---|---|---|

| D-Amino Acid Aminotransferase | 2.6.1.21 | Catalyzes the transamination of D-amino acids. frontiersin.org | 1DAA nih.gov |

| Branched-Chain Amino Acid Aminotransferase | 2.6.1.42 | Involved in the synthesis and degradation of branched-chain amino acids. nih.gov | 1IYE |

The Alanine Racemase family, or Fold Type III, is characterized by a (β/α)8 barrel (TIM-barrel) structure. nih.govfrontiersin.org These enzymes are typically homodimers and include racemases and some decarboxylases. frontiersin.orgnih.govAlanine Racemase is the prototypical enzyme of this family and is essential for providing D-alanine for the synthesis of peptidoglycan in bacterial cell walls. nih.govebi.ac.uk

Table 4: Representative Enzymes of the Alanine Racemase Family (Fold Type III)

| Enzyme | EC Number | Function | PDB ID Example |

|---|---|---|---|

| Alanine Racemase | 5.1.1.1 | Catalyzes the interconversion of L-alanine and D-alanine. nih.gov | 1SFT nih.gov |

| Ornithine Decarboxylase | 4.1.1.17 | Catalyzes the first and rate-limiting step in polyamine biosynthesis. frontiersin.org | 7ODC |

| Arginine Decarboxylase | 4.1.1.19 | Involved in polyamine biosynthesis in bacteria and plants. | 1MT1 |

Divergence and Convergence of Catalytic Mechanisms in Pyridoxal 5'-phosphate(2-) Enzymes

The evolution of PLP-dependent enzymes showcases both divergent and convergent evolution of catalytic mechanisms.

Divergent evolution is evident within each enzyme family, where a common structural fold has been adapted to catalyze a wide variety of reactions. nih.gov For instance, the Fold Type I scaffold of the Alpha family is utilized by enzymes performing diverse reactions such as transamination (Aspartate Aminotransferase) and decarboxylation (Glutamate Decarboxylase). nih.gov This functional divergence likely arose from a primordial, less specific PLP-dependent enzyme that subsequently specialized for different substrates and reaction types through mutations in the active site that altered substrate binding and the orientation of the PLP-substrate complex. nih.gov

Convergent evolution is observed when enzymes from different evolutionary lineages independently evolve to catalyze the same or similar reactions. nih.gov A notable example is the presence of aminotransferases and amino acid decarboxylases in different evolutionary lineages. nih.gov This indicates that the chemical properties of PLP are so well-suited for these reactions that nature has independently arrived at solutions for these catalytic challenges using different protein scaffolds. The common mechanistic features across these convergently evolved enzymes are a reflection of the inherent chemical propensities of the PLP cofactor. nih.gov

The study of the evolutionary relationships and catalytic mechanisms of PLP-dependent enzymes provides a fascinating glimpse into the molecular innovations that have shaped metabolism. The remarkable catalytic promiscuity and adaptability of these enzymes, stemming from the versatility of the PLP cofactor, have made them central players in the biochemistry of all living organisms. embopress.org

Rates of Evolution and Functional Specialization of Pyridoxal 5'-phosphate(2-) Enzymes

The evolutionary history of Pyridoxal 5'-phosphate(2-) (PLP)-dependent enzymes is a complex narrative of ancient origins, divergent evolution, and functional specialization. These enzymes are categorized into at least seven distinct structural fold-types, with the majority of characterized enzymes falling into five of these classifications. frontiersin.orgfrontiersin.org Phylogenetic analyses suggest that these fold-types arose from independent evolutionary lineages, likely predating the last universal common ancestor (LUCA), indicating their ancient and fundamental role in biological catalysis. nih.govnih.gov

A defining characteristic of the evolution of PLP-dependent enzymes is the significant divergence in their amino acid sequences, which often exhibit very low identity even within the same fold-type. nih.gov This low sequence homology complicates evolutionary analysis based on sequence alone. Consequently, phylogenetic studies have found that the three-dimensional structure of the active site is a more reliable indicator of evolutionary relationships. nih.gov The active site, being crucial for function, is a slowly evolving feature, and its structural conservation provides a clearer picture of the evolutionary and functional connections between these distantly related proteins. nih.gov

Functional specialization within the different families of PLP-dependent enzymes has been driven by subtle changes in the active site's geometry and the identity of key amino acid residues. nih.gov These modifications, occurring through a stepwise process, alter substrate and reaction specificity, allowing for the vast catalytic diversity observed in this enzyme superfamily. nih.gov This evolutionary strategy has enabled the recruitment of distinct, nonorthologous PLP-dependent enzymes to perform essential reactions in different organisms, a phenomenon known as nonorthologous gene displacement. pnas.orgescholarship.org This highlights the remarkable versatility and adaptability of the PLP-dependent enzyme framework.

The broad substrate promiscuity of many PLP-dependent enzymes is another significant factor in their evolution. pnas.orgescholarship.org This inherent flexibility has likely been a key trait that allowed for the functional diversification and adaptation of these enzymes to new metabolic niches over billions of years. pnas.orgescholarship.org While specific quantitative rates of evolution across the different fold-types are not extensively documented, the persistence of these distinct folds since a common ancestor underscores their successful and highly specialized evolutionary trajectories.

Research Findings on PLP-Dependent Enzyme Evolution:

| Fold-Type | Key Structural Features | Representative Enzyme Families | Evolutionary and Functional Insights |

| Fold-Type I | Conserved structure typical of many aminotransferases and decarboxylases. frontiersin.org | Aspartate Aminotransferase, Aromatic Amino Acid Decarboxylase, Serine Hydroxymethyltransferase. frontiersin.orgfrontiersin.org | The largest and most diverse group, demonstrating extensive functional specialization. Evolution is characterized by the adaptation of a common structural scaffold to a wide array of substrates and reaction types. nih.govnih.gov |

| Fold-Type II | Characterized by a core of two β-strands flanked by α-helices. frontiersin.org | Tryptophan Synthase, Threonine Deaminase, Cysteine Synthase. frontiersin.orgfrontiersin.org | Enzymes in this fold-type often catalyze reactions at the β- and γ-carbons of amino acid substrates. frontiersin.org |

| Fold-Type III | Features an α/β barrel structure. frontiersin.org | Alanine Racemase, Ornithine Decarboxylase. frontiersin.org | Demonstrates how the same structural fold can be utilized for different reaction types, such as racemization and decarboxylation. |

| Fold-Type IV | D-amino acid aminotransferase fold. frontiersin.org | D-amino acid aminotransferase. frontiersin.org | A distinct evolutionary lineage that has specialized in the metabolism of D-amino acids. |

| Fold-Type V | Glycogen (B147801) phosphorylase fold with a unique PLP-binding mode. frontiersin.orgfrontiersin.org | Glycogen Phosphorylase. frontiersin.orgfrontiersin.org | A highly specialized family where the phosphate (B84403) group of PLP plays a direct catalytic role, unlike in other fold-types. frontiersin.org |

| Fold-Type VI | D-lysine-5,6-aminomutase. frontiersin.org | D-lysine-5,6-aminomutase. frontiersin.org | Represents a more recently classified fold-type with a distinct evolutionary history. |

| Fold-Type VII | Lysine 2,3-aminomutase. frontiersin.org | Lysine 2,3-aminomutase. frontiersin.org | Another recently identified fold-type, highlighting the ongoing discovery of diversity within PLP-dependent enzymes. |

Synthetic Chemistry Approaches in Pyridoxal 5 Phosphate 2 Research

Synthesis of Pyridoxal (B1214274) 5'-phosphate(2-) Analogues and Derivatives for Mechanistic Studies

The synthesis of PLP analogues is a direct experimental strategy for investigating the fundamental mechanisms of PLP-dependent enzymes. nih.gov By systematically altering the structure of the cofactor, chemists can probe the roles of specific functional groups in catalysis, binding, and reaction specificity. abertay.ac.uk

One key area of investigation has been the role of the pyridine (B92270) nitrogen atom. To determine its importance in stabilizing carbanionic intermediates, a hallmark of PLP catalysis, the isosteric carbocyclic analogue, 1-deaza-pyridoxal 5'-phosphate, was synthesized. nih.gov This chemoenzymatic approach allows for a direct assessment of the catalytic contribution of the ring nitrogen. nih.gov Similarly, pyridoxal (PL) analogues modified at the 2'-position have been developed as chemical probes. These molecules can be taken up by cells and metabolized in situ to their active phosphate (B84403) forms, enabling the study of PLP-dependent enzymes within a cellular context. nih.gov

Early studies highlighted the importance of other functional groups. For example, the derivative 3-O-methyl pyridoxal was found to be ineffective as a catalyst, demonstrating the necessity of a free hydroxyl group ortho to the aldehyde for catalytic activity in non-enzymatic transamination models. abertay.ac.uk The synthesis of a variety of analogues, including those with modifications to the phosphate group, the aldehyde, and the pyridine ring, continues to provide invaluable insights into enzyme-cofactor interactions. nih.govacs.org

| Analogue/Derivative | Structural Modification | Purpose in Mechanistic Studies |

|---|---|---|

| 1-deaza-pyridoxal 5'-phosphate | Replacement of the pyridine nitrogen with a carbon atom. nih.gov | To elucidate the role of the pyridine nitrogen as an electron sink in stabilizing reaction intermediates. nih.gov |

| 2'-modified Pyridoxal Analogues | Modification at the 2'-methyl group position. nih.gov | To serve as chemical proteomic probes for identifying and studying PLP-dependent enzymes in situ. nih.gov |

| 3-O-methyl pyridoxal | Methylation of the 3-hydroxyl group. abertay.ac.uk | To demonstrate the critical role of the free ortho-hydroxyl group in catalysis. abertay.ac.uk |

Design and Synthesis of Inhibitors for Pyridoxal 5'-phosphate(2-)-Dependent Enzymes as Research Tools

The design and synthesis of inhibitors targeting PLP-dependent enzymes are crucial for understanding their physiological roles and for developing potential therapeutic agents. nih.gov These inhibitors can act as powerful research tools to probe the active sites and reaction mechanisms of specific enzymes. abertay.ac.uk

A common strategy involves creating PLP analogues that can bind to the enzyme's active site but either block the catalytic process or react irreversibly with active site residues. abertay.ac.uk For instance, pyridoxal 5'-phosphate itself has been shown to inhibit DNA polymerases from type C RNA tumor viruses at sub-millimolar concentrations. selleckchem.com

More targeted approaches involve modifying known antagonists. A series of derivatives of Pyridoxal-5'-phosphate-6-azo-phenyl-2,4-disulfonate (PPADS), a known P2 receptor antagonist, were synthesized to identify more potent and selective inhibitors for the P2Y13 receptor. nih.gov Modifications included substitutions on the phenylazo ring with halo and nitro groups. nih.gov Another research focus has been the inhibition of pyridoxal phosphatase (PDXP), an enzyme involved in PLP metabolism that has been linked to cancer. bohrium.com A series of PLP analogues were synthesized and tested for their inhibitory activity against murine PDXP, with kinetic measurements showing them to be primarily competitive inhibitors. bohrium.com Such studies are essential for designing specific inhibitors that can modulate the activity of a single enzyme without affecting the multitude of other PLP-dependent processes in an organism. nih.gov

| Inhibitor Class/Analogue | Target Enzyme/Receptor | Design Strategy | Example Finding |

|---|---|---|---|

| PPADS Analogues | P2Y13 Receptor nih.gov | Synthetic modification of the PPADS structure, such as substitutions on the phenylazo ring. nih.gov | Created a series of derivatives (e.g., with trifluorophenyl groups) to probe antagonist activity. nih.gov |

| PLP Analogues | Pyridoxal Phosphatase (PDXP) bohrium.com | Synthesis of PLP analogues with modified 4'- and 5'-positions. bohrium.com | Analogues with an aldehyde at the 4'-position showed lower IC50 values than those with an alcohol group. bohrium.com |

| Pyridoxal 5'-phosphate | DNA Polymerases (from RNA tumor viruses) selleckchem.com | Direct use of the natural cofactor as an inhibitor. | Inhibits polymerization of deoxynucleoside triphosphates at concentrations below 0.5 mM. selleckchem.com |

Chemoenzymatic Synthesis and Biocatalysis Utilizing Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

PLP-dependent enzymes are not just subjects of study but are also powerful tools for chemical synthesis. researchgate.net Their ability to catalyze a wide range of reactions with high chemo-, regio-, and stereoselectivity makes them attractive biocatalysts for producing valuable chemicals, particularly non-canonical amino acids (ncAAs). researchgate.netbeilstein-institut.de

The field of biocatalysis harnesses these enzymes to perform transformations that are often difficult to achieve through traditional chemical methods. rsc.org For example, tryptophan synthase, which naturally catalyzes the formation of L-tryptophan, can be used in designed biocatalytic pathways to synthesize S-substituted cysteines by recognizing thiols as alternative nucleophiles. acs.org Similarly, L-tyrosine phenol-lyase has been used for the synthesis of fluorinated tyrosine analogues. beilstein-institut.de

Recent discoveries have expanded the biocatalytic repertoire of PLP-dependent enzymes. The enzyme CndF, involved in the biosynthesis of citrinadin, was identified as a PLP-dependent γ-substitution enzyme that catalyzes C-C bond formation. nih.govresearchgate.net It performs a γ-elimination of O-acetyl-L-homoserine to generate a vinylglycine intermediate, which is then attacked by a nucleophile like acetoacetate. nih.gov This enzyme exhibits promiscuity, accepting various β-keto esters, which has been exploited to biosynthesize a range of 6-substituted L-pipecolates using an engineered Aspergillus strain. nih.govresearchgate.net These examples underscore the immense potential of PLP-dependent enzymes in chemoenzymatic and biocatalytic applications, enabling the efficient and selective synthesis of complex molecules. researchgate.net

| PLP-Dependent Enzyme | Reaction Type | Biocatalytic Application | Example Product(s) |

|---|---|---|---|

| Tryptophan Synthase (TrpAB) | β-substitution acs.org | Synthesis of S-substituted cysteines by catalyzing C-S bond formation. acs.org | Various S-alkyl-L-cysteines acs.org |

| L-Tyrosine Phenol-lyase (TPL) | β-substitution beilstein-institut.de | Synthesis of fluorinated tyrosine analogues. beilstein-institut.de | Fluoro-tyrosines beilstein-institut.de |

| CndF | γ-substitution (C-C bond formation) nih.govresearchgate.net | Synthesis of substituted L-pipecolates from β-keto esters. nih.govresearchgate.net | (2S, 6S)-6-methyl pipecolate, other 6-alkyl pipecolates nih.gov |

Pyridoxal 5 Phosphate 2 in Specialized Biochemical Pathways

Role in Primary and Secondary Metabolite Biosynthesis

Pyridoxal (B1214274) 5'-phosphate(2-) is a crucial cofactor for numerous enzymes involved in the biosynthesis of both primary and secondary metabolites, largely through its central role in amino acid metabolism. mdpi.com Primary metabolites are essential for the growth and development of an organism, while secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions.

PLP-dependent enzymes catalyze a wide variety of reactions that form the foundation of amino acid transformations. These reactions include:

Transamination: The transfer of an amino group from an amino acid to a keto acid, a key step in the synthesis and degradation of amino acids. patsnap.com

Decarboxylation: The removal of a carboxyl group from an amino acid, which is a critical step in the formation of many biogenic amines and neurotransmitters. patsnap.com

Racemization: The interconversion of L- and D-amino acid isomers. This is particularly important in bacteria for the synthesis of D-amino acids used in their cell walls and in some antibiotics. patsnap.com

β-elimination and γ-elimination/substitution: Reactions that are crucial for the metabolism of amino acids containing sulfur and other functional groups. wikipedia.org

The versatility of PLP arises from its ability to form a Schiff base (internal aldimine) with a lysine (B10760008) residue in the active site of the enzyme. wikipedia.org Upon substrate binding, a new Schiff base (external aldimine) is formed with the amino acid substrate. The electron-withdrawing capacity of the protonated pyridine (B92270) ring of PLP stabilizes the carbanionic intermediates that are formed when a bond to the α-carbon of the amino acid is cleaved. This stabilization is key to the catalytic power of PLP-dependent enzymes.

The biosynthesis of the non-proteinogenic amino acid L-carnitine in humans involves a PLP-dependent enzyme, cytosolic serine hydroxymethyltransferase (SHMT). SHMT catalyzes the cleavage of 3-hydroxy-Nε,Nε,Nε-trimethyl-L-lysine. beilstein-institut.de Additionally, PLP is essential for the synthesis of selenocysteine (B57510), the 21st proteinogenic amino acid, where it acts as a cofactor for selenocysteine synthase. beilstein-institut.de

Pyridoxal 5'-phosphate(2-) in Neurotransmitter Biosynthesis and Degradation (biochemical pathways only, excluding clinical aspects)

The synthesis and degradation of numerous key neurotransmitters are dependent on enzymes that require Pyridoxal 5'-phosphate(2-) as a cofactor. researchgate.net PLP's role in these pathways is primarily centered on its function in decarboxylation and transamination reactions of amino acids and their derivatives. patsnap.comcaringsunshine.com

Key Neurotransmitter Biosynthetic Pathways Involving PLP:

Dopamine (B1211576): The conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine is catalyzed by the PLP-dependent enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. caringsunshine.comfrontiersin.org

Serotonin (5-Hydroxytryptamine): AADC also catalyzes the decarboxylation of 5-hydroxytryptophan (B29612) (5-HTP) to produce serotonin. mdpi.comcaringsunshine.com

Gamma-Aminobutyric Acid (GABA): The inhibitory neurotransmitter GABA is synthesized from the excitatory neurotransmitter glutamate (B1630785) through a decarboxylation reaction catalyzed by the PLP-dependent enzyme glutamate decarboxylase. wikipedia.orgcaringsunshine.com

Norepinephrine (B1679862) and Epinephrine (B1671497): While not directly involved in the final conversion steps, PLP is essential for the synthesis of the precursor dopamine, from which norepinephrine and subsequently epinephrine are synthesized. researchgate.net

Histamine (B1213489): The synthesis of histamine from the amino acid histidine is catalyzed by the PLP-dependent enzyme histidine decarboxylase. researchgate.net

D-Serine: In the brain, the PLP-dependent enzyme serine racemase catalyzes the conversion of L-serine to D-serine, which acts as a neurotransmitter. nih.gov

The degradation of these neurotransmitters also involves PLP-dependent enzymes. For instance, the transamination of GABA, catalyzed by GABA transaminase, is a PLP-dependent reaction.

| Neurotransmitter | Precursor | PLP-Dependent Enzyme | Reaction Type |

|---|---|---|---|

| Dopamine | L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Decarboxylation |

| Serotonin | 5-Hydroxytryptophan (5-HTP) | Aromatic L-amino acid decarboxylase (AADC) | Decarboxylation |

| GABA | Glutamate | Glutamate decarboxylase | Decarboxylation |

| Histamine | Histidine | Histidine decarboxylase | Decarboxylation |

| D-Serine | L-Serine | Serine racemase | Racemization |

Involvement in Heme Biosynthesis (e.g., 5-Aminolevulinic Acid Synthase)

Pyridoxal 5'-phosphate(2-) is an obligatory cofactor for the enzyme 5-aminolevulinate synthase (ALAS), which catalyzes the first and rate-limiting step in the heme biosynthetic pathway in animals, fungi, and some bacteria. nih.govcellmolbiol.orgnih.gov Heme is a critical component of hemoglobin, myoglobin, and cytochromes, playing essential roles in oxygen transport and cellular respiration. patsnap.com

The reaction catalyzed by ALAS is the condensation of glycine (B1666218) and succinyl-Coenzyme A (succinyl-CoA) to produce 5-aminolevulinic acid (ALA), carbon dioxide, and Coenzyme A. cellmolbiol.orgashpublications.org The mechanism involves the formation of a Schiff base between the amino group of glycine and the aldehyde group of PLP. nih.gov This is followed by the removal of a proton from the α-carbon of glycine, forming a carbanion that is stabilized by the electron-withdrawing properties of the PLP ring. This carbanion then attacks the carbonyl carbon of succinyl-CoA, leading to a series of rearrangements that result in the formation of ALA and the release of CO2 and CoA. nih.gov

There are two isoforms of ALAS in mammals: ALAS1, a housekeeping enzyme found in all cells, and ALAS2, an erythroid-specific isoform. ashpublications.org Both isoforms are dependent on PLP for their catalytic activity.

Role in Sulfur Amino Acid Metabolism (e.g., Cysteine, Methionine)

Pyridoxal 5'-phosphate(2-) is a vital cofactor for several key enzymes in the metabolism of sulfur-containing amino acids, primarily methionine and cysteine. wikipedia.org The transsulfuration pathway, which allows for the interconversion of these two amino acids, is heavily reliant on PLP-dependent enzymes. nih.gov

The two central enzymes of the transsulfuration pathway are:

Cystathionine (B15957) β-synthase (CBS): This PLP-dependent enzyme catalyzes the condensation of serine and homocysteine to form cystathionine. nih.govnih.gov

Cystathionine γ-lyase (CSE): Also a PLP-dependent enzyme, CSE catalyzes the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia (B1221849). nih.govnih.gov

Through these reactions, the sulfur atom from methionine (via its conversion to homocysteine) is transferred to a serine backbone to form cysteine. This pathway is crucial for maintaining appropriate levels of homocysteine and for synthesizing cysteine, which is a precursor for glutathione, a major cellular antioxidant. nih.govumanitoba.ca

PLP-dependent enzymes are also involved in other aspects of sulfur amino acid metabolism, including the catabolism of cysteine. For example, cysteine desulfhydrase, a PLP-dependent enzyme, can break down cysteine into pyruvate, ammonia, and hydrogen sulfide. nih.gov

Pyridoxal 5'-phosphate(2-) in Carbohydrate Metabolism (e.g., Glycogen (B147801) Phosphorylase)

Pyridoxal 5'-phosphate(2-) plays a unique and essential role in carbohydrate metabolism as a coenzyme for glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. patsnap.comwikipedia.orgyoutube.com This process is critical for maintaining blood glucose homeostasis and for providing a rapid source of energy for muscle contraction. youtube.com

Unlike most PLP-dependent enzymes that catalyze reactions involving amino acids, in glycogen phosphorylase, the phosphate (B84403) group of PLP, rather than its aldehyde group, is directly involved in the catalytic mechanism. wikipedia.orgstorkapp.me The phosphate group of PLP is thought to act as a general acid-base catalyst, donating a proton to the inorganic phosphate substrate, which then attacks the glycosidic bond of glycogen. storkapp.me

Glycogen phosphorylase exists in two forms: a less active 'b' form and a more active 'a' form, which is regulated by phosphorylation. nih.gov PLP is tightly bound to both forms of the enzyme and is essential for its structural integrity and catalytic activity. nih.gov

Roles in Novel and Emerging Metabolic Pathways (e.g., Phosphonate (B1237965) Degradation)

Recent research has uncovered the involvement of Pyridoxal 5'-phosphate(2-) in novel and emerging metabolic pathways, highlighting the continued expansion of our understanding of this versatile cofactor's functions. One such example is its role in the degradation of phosphonates.

Phosphonates are organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. They are found in a variety of organisms and environments. The breakdown of these compounds is a significant biochemical challenge. In some bacteria, the degradation of 2-aminoethylphosphonate (AEP), a common biogenic phosphonate, involves a PLP-dependent aminotransferase called PhnW. acs.org This enzyme catalyzes the conversion of AEP to phosphonoacetaldehyde. acs.org

More recently, a novel PLP-dependent enzyme, termed PbfA, has been identified in some marine bacteria. PbfA catalyzes an elimination reaction on (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP), releasing ammonia and generating phosphonoacetaldehyde. This reaction funnels R-HAEP into the AEP degradation pathway, expanding the range of phosphonates that can be utilized by these organisms. acs.orgnih.gov

The discovery of PLP's role in phosphonate degradation underscores its importance in diverse metabolic processes beyond classical amino acid and carbohydrate metabolism, and suggests that more PLP-dependent pathways with novel chemistries are yet to be discovered.

Interactions of Pyridoxal 5 Phosphate 2 with Other Cofactors and Biomolecules Academic Research Focus

Synergistic Action and Interdependence with Other Coenzymes (e.g., FMN)

The function of Pyridoxal (B1214274) 5'-phosphate is intrinsically linked to the action of other coenzymes, a prime example being the flavin mononucleotide (FMN). The synthesis of PLP from its precursors, pyridoxine (B80251) 5'-phosphate (PNP) and pyridoxamine (B1203002) 5'-phosphate (PMP), is catalyzed by pyridoxine 5'-phosphate oxidase (PNPOx), an FMN-dependent enzyme. nih.govnih.gov This establishes a direct metabolic interdependence, as the production of PLP is reliant on the availability of FMN.

Recent research highlights a sophisticated interplay between the enzymes responsible for FMN and PLP synthesis. Studies on human riboflavin (B1680620) kinase (RFK), which synthesizes FMN, and PNPOx suggest a direct, transient interaction between the two proteins. nih.gov This interaction is thought to facilitate the direct transfer or "channeling" of the FMN cofactor from RFK to its client apo-protein, apo-PNPOx. nih.gov

Key findings on the RFK-PNPOx interaction include:

Mutual Stabilization : The interaction between RFK and PNPOx leads to the thermal stabilization of both proteins. nih.gov

Enhanced Catalysis : The presence of apo-PNPOx slightly enhances the catalytic efficiency of RFK. nih.gov